2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Overview
Description
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds play a critical role in organic synthesis, offering unique reactivity and properties due to the electronegativity and small size of the fluorine atom. For example, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis showcases the importance of fluorinated intermediates in pharmaceutical manufacturing processes (Qiu et al., 2009).
Fluorinated Derivatives in Polymer Chemistry
The conversion of biomass to furan derivatives, including fluorinated analogs, highlights the potential of such compounds in developing new polymers and functional materials. Chernyshev et al. (2017) discussed the synthesis of HMF (5-Hydroxymethylfurfural) and its fluorinated derivatives for the chemical industry, emphasizing the role of fluorinated compounds in creating sustainable materials (Chernyshev et al., 2017).
Fluorinated Molecules in Drug Discovery
Phosphonic acids and their derivatives, which can be analogously related to the research interest in fluorinated pyrrolidinecarboxylic acids, have diverse applications ranging from drug design to the development of hybrid materials. Sevrain et al. (2017) reviewed the synthesis and applications of phosphonic acids, demonstrating the versatility of such compounds in scientific research (Sevrain et al., 2017).
Environmental Applications
Research on fluorinated compounds also extends to environmental science, where their unique properties are utilized in remediation and pollution control technologies. Munoz et al. (2019) provided a comprehensive review of the analysis of emerging fluoroalkylether substances in environmental and biomonitoring samples, highlighting the importance of understanding the environmental fate of fluorinated chemicals (Munoz et al., 2019).
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-11(13(18)19)12(17(15)2)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASGDLXRTYKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=C(C=C2)F)C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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